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These application notes provide a comprehensive overview and procedural guidelines for

Positron Emission Tomography (PET) imaging using radiolabeled tracers derived from the

peptide AE105. These tracers are designed to target the urokinase Plasminogen Activator

Receptor (uPAR), a biomarker associated with cancer aggressiveness and inflammation. This

document is intended for researchers, scientists, and drug development professionals working

in oncology, cardiovascular disease, and other areas where uPAR is a relevant target.

Introduction
The urokinase Plasminogen Activator Receptor (uPAR) is a glycosylphosphatidylinositol (GPI)-

anchored protein that plays a crucial role in extracellular matrix remodeling, cell adhesion, and

signal transduction. Its expression is upregulated in various pathological conditions, including

numerous cancers and inflammatory diseases like atherosclerosis. This makes uPAR an

attractive target for molecular imaging and targeted radionuclide therapy.

Tracers derived from the peptide AE105, a potent uPAR antagonist, have been developed for

non-invasive PET imaging. These tracers, such as 68Ga-NOTA-AE105 and 64Cu-DOTA-

AE105, allow for the visualization and quantification of uPAR expression in vivo, offering

potential applications in patient stratification, treatment response monitoring, and as a

prognostic biomarker.[1][2]
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A variety of radionuclides have been used to label AE105, each offering different physical

properties suitable for specific imaging protocols.

Tracer Name Radionuclide Half-life Key Characteristics

68Ga-NOTA-AE105 Gallium-68 68 minutes
Short half-life suitable

for same-day imaging.

64Cu-DOTA-AE105 Copper-64 12.7 hours

Longer half-life allows

for later imaging time

points and potentially

better tumor-to-

background ratios.

18F-AlF-NOTA-AE105 Fluorine-18 110 minutes

Favorable nuclear

decay properties and

half-life for centralized

production and

distribution.

Applications
Oncology
uPAR is overexpressed in a wide range of solid tumors, and its expression level often

correlates with tumor aggressiveness, metastasis, and poor prognosis. PET imaging with

AE105-derived tracers can be utilized for:

Tumor Staging and Risk Stratification: Non-invasively assess the extent of uPAR expression

to gauge tumor aggressiveness.[1]

Monitoring Treatment Response: Evaluate changes in uPAR expression following therapy to

assess treatment efficacy earlier than traditional anatomical imaging.

Patient Selection for uPAR-targeted Therapies: Identify patients who are most likely to

benefit from therapies targeting uPAR.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.sciencedaily.com/releases/2022/09/220929133334.htm
https://www.sciencedaily.com/releases/2022/09/220929133334.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A clinical phase II trial involving 116 patients with neuroendocrine neoplasms (NENs) of all

grades demonstrated that uPAR expression was detectable in the majority of patients.[1]

Notably, uPAR-positive lesions were observed in 68% of all patients and 75% of those with

high-grade NENs, suggesting its potential as a biomarker for this cancer type.[1]

Cardiovascular Disease
Atherosclerosis, a chronic inflammatory disease of the arteries, involves the infiltration of

immune cells, such as macrophages, which express uPAR. PET imaging with AE105-derived

tracers can help in:

Early Detection of Atherosclerotic Plaques: Visualize inflammatory cell activity in the arterial

walls, a key process in the formation of atherosclerotic plaques.[2]

Assessing Plaque Vulnerability: High uPAR expression may indicate inflamed, rupture-prone

plaques.

Monitoring Anti-inflammatory Therapies: Track the reduction in vascular inflammation in

response to treatment.

A study investigating 64Cu-DOTA-AE105 in patients with atherosclerosis showed that the

tracer could visualize the activity of macrophages involved in plaque formation.[2] The study

found a significant uptake of the tracer in patients with high coronary artery calcium scores,

indicating a correlation with the burden of arterial plaque.[2]

Experimental Protocols
The following are generalized protocols for preclinical and clinical PET imaging using AE105-

derived tracers. Specific parameters may need to be optimized based on the tracer, animal

model, or clinical indication.

Preclinical PET Imaging Protocol (Rodent Model)
4.1.1. Animal Handling and Preparation

House animals in a controlled environment with a 12-hour light/dark cycle and provide ad

libitum access to food and water.
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For tumor models, implant tumor cells subcutaneously or orthotopically and allow tumors to

reach a suitable size (e.g., 100-200 mm³).

Fast animals for 4-6 hours prior to tracer injection to reduce background signal, particularly in

the gastrointestinal tract.

Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) for the duration of the

imaging procedure.

Maintain the animal's body temperature using a heating pad.

4.1.2. Tracer Administration

Reconstitute the lyophilized AE105-derived tracer with sterile saline.

Draw the appropriate dose of the radiotracer (typically 3.7-7.4 MBq for mice) into a syringe.

Administer the tracer via intravenous injection (e.g., through the tail vein).

4.1.3. PET/CT Imaging

Position the anesthetized animal in the PET/CT scanner.

Acquire a CT scan for anatomical co-registration and attenuation correction.

Perform a dynamic or static PET scan at a predetermined time point post-injection (e.g., 60

minutes for 68Ga-NOTA-AE105). The optimal uptake time should be determined empirically

for each tracer and model.

Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

4.1.4. Data Analysis

Co-register the PET and CT images.

Draw regions of interest (ROIs) on the images corresponding to the tumor and other organs

of interest.
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Calculate the standardized uptake value (SUV) for each ROI to quantify tracer uptake.

Clinical PET Imaging Protocol
4.2.1. Patient Preparation

Patients should fast for at least 6 hours prior to the scan.

Ensure adequate hydration by encouraging the patient to drink water.

Obtain informed consent and screen for any contraindications to PET/CT imaging.

4.2.2. Tracer Administration

The radiotracer (e.g., 68Ga-NOTA-AE105) is typically administered as an intravenous bolus

injection.

The injected dose will depend on the specific tracer and institutional guidelines (e.g., 1.5-2.0

MBq/kg body weight).

4.2.3. PET/CT Imaging

Imaging is typically performed 60 minutes after tracer injection.

The patient is positioned on the scanner bed, and a scout scan is performed to define the

imaging area (e.g., from the skull base to the mid-thigh).

A low-dose CT scan is acquired for attenuation correction and anatomical localization.

A whole-body PET scan is then acquired.

4.2.4. Data Analysis

PET images are reconstructed and co-registered with the CT images.

Tracer uptake in lesions and organs is assessed visually and semi-quantitatively using SUV

measurements.
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In a clinical trial with 96 evaluable patients with neuroendocrine neoplasms, lesions were

identified as uPAR-positive based on the uPAR target-to-liver ratio.[1]

Visualizations

Preclinical Workflow

Clinical Workflow

Animal Preparation Tracer Administration (IV) PET/CT Imaging Image Analysis (SUV)

Patient Preparation
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Caption: Generalized PET imaging workflow for preclinical and clinical studies.
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Caption: Simplified signaling pathway of the urokinase plasminogen activator system.

Quantitative Data Summary
The following table summarizes key quantitative findings from studies using AE105-derived

PET tracers.
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Application Tracer Finding Value Reference

Neuroendocrine

Neoplasms

68Ga-NOTA-

AE105

uPAR-positive

lesions in all

patients

68% [1]

Neuroendocrine

Neoplasms

68Ga-NOTA-

AE105

uPAR-positive

lesions in high-

grade NENs

75% [1]

Atherosclerosis
64Cu-DOTA-

AE105

Tracer uptake in

patients with high

coronary artery

calcium score

Significantly

higher
[2]

Safety and Dosimetry
The radiation dose to patients from a typical PET scan using a 68Ga-labeled tracer is generally

considered to be low and within acceptable limits for diagnostic imaging procedures. The

effective dose will vary depending on the specific tracer, injected activity, and patient

characteristics. A thorough risk-benefit assessment should be conducted for each patient,

particularly in the context of clinical research.

Conclusion
PET imaging with tracers derived from AE105 represents a promising non-invasive method for

quantifying uPAR expression in vivo. This technology has demonstrated potential in the fields

of oncology and cardiovascular disease for improving diagnosis, guiding treatment decisions,

and monitoring therapeutic response. Further research and clinical trials are warranted to fully

establish the clinical utility of these novel imaging agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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